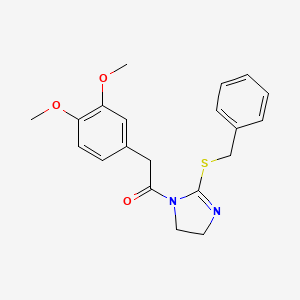
1-(2-Benzylsulfanyl-4,5-dihydroimidazol-1-yl)-2-(3,4-dimethoxyphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Benzylsulfanyl-4,5-dihydroimidazol-1-yl)-2-(3,4-dimethoxyphenyl)ethanone, also known as BSI-201, is a small molecule inhibitor that has been developed for the treatment of cancer. It is a poly (ADP-ribose) polymerase (PARP) inhibitor that has been shown to have potential therapeutic benefits in the treatment of various types of cancer.
Aplicaciones Científicas De Investigación
Efficient Synthesis of Heterocycles
One notable application involves the efficient, microwave-mediated synthesis of benzothiazole- and benzimidazole-based heterocycles. This process leverages enaminosulfones as versatile building blocks for constructing novel pyrazolo[1,5-a]pyrimidine and [1,2,4]-triazolo[1,5-a]pyramidine derivatives. These compounds are synthesized through reactions with appropriate aminopyrazoles and aminotriazole under both microwave and thermal reaction conditions, demonstrating the chemical's role in synthesizing complex heterocycles with potential pharmaceutical applications (Darweesh, Mekky, Salman, & Farag, 2016).
Synthesis and Biological Activity of Metal Complexes
Another application is observed in the synthesis of acetate-bridged dinuclear Cu(II) complexes with ferrocene-based benzimidazol ligands. These complexes have been characterized and studied for their spectroscopy, electrochemistry, DFT calculations, and notably, their catecholase activity. This research underscores the compound's utility in developing metal complexes with significant catalytic and biological activities (Karaoğlu, Emirik, Menteşe, Zengin, & Serbest, 2016).
Anticancer Activity
Furthermore, research into benzimidazole scaffolds, utilizing variations of the compound structure, has demonstrated promising anticancer agents. The design and synthesis of substituted compounds under microwave irradiation have led to the identification of novel compounds with notable growth inhibition across various cancer cell lines, highlighting its potential in anticancer drug development (Rashid, Husain, Shaharyar, & Sarafroz, 2014).
Antimicrobial and Antioxidant Activities
Additionally, compounds bearing the chemical structure have been synthesized and evaluated for their antimicrobial activity against a range of pathogens, demonstrating significant antimicrobial properties. This research expands the compound's application into the development of new antimicrobial agents (Desai, Pandya, & Vaja, 2017).
Synthesis of Novel Chemosensors
Moreover, the compound has found application in the synthesis of novel pyrazoline heterocyclic D-π-A chromophores, serving as fluorescent chemosensors for metal ion detection. This signifies its importance in analytical chemistry for the development of sensitive and selective chemosensors for environmental and biological monitoring (Khan, 2020).
Propiedades
IUPAC Name |
1-(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-2-(3,4-dimethoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-24-17-9-8-16(12-18(17)25-2)13-19(23)22-11-10-21-20(22)26-14-15-6-4-3-5-7-15/h3-9,12H,10-11,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UODAVMYGGUIHQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N2CCN=C2SCC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

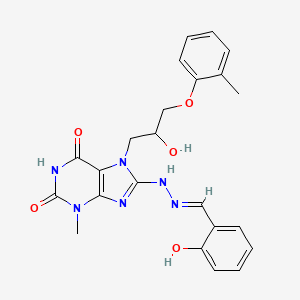
![N-(5-chloro-2-methoxyphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2891953.png)
![(E)-4-(benzylsulfonyl)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)butanamide](/img/structure/B2891954.png)
![(3S,7S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B2891956.png)
![1,7-dimethyl-8-(3-(o-tolylamino)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2891961.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2891963.png)
![(2,6-dimethoxyphenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2891965.png)
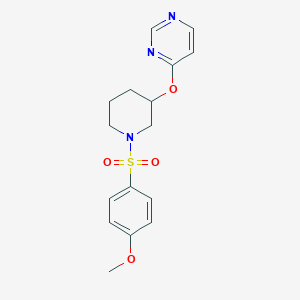

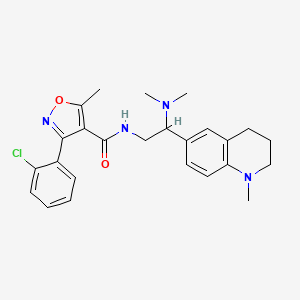
![3-(aminomethyl)-7-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one hydrochloride](/img/structure/B2891972.png)
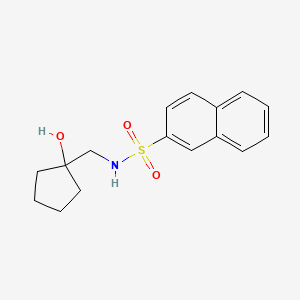
![3-(4-ethoxyphenyl)-5,7-dimethyl-9-(3-phenylpropyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2891974.png)
